4-[16-(3-Ethoxycarbonyl-propionyl)-1,4,10,13-tetraoxa-7,16-diaza-cyclooctadec-7-yl]-4-oxo-butyric acid ethyl ester
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Overview
Description
ETHYL 4-[16-(4-ETHOXY-4-OXOBUTANOYL)-1,4,10,13-TETRAOXA-7,16-DIAZACYCLOOCTADECAN-7-YL]-4-OXOBUTANOATE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of ethyl ester, diazacyclooctadecane, and oxobutanoate groups, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[16-(4-ETHOXY-4-OXOBUTANOYL)-1,4,10,13-TETRAOXA-7,16-DIAZACYCLOOCTADECAN-7-YL]-4-OXOBUTANOATE typically involves multi-step organic reactions. The process begins with the preparation of the diazacyclooctadecane core, followed by the introduction of the ethoxy-oxobutanoyl group through esterification reactions. The final step involves the attachment of the ethyl ester group under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and scale up the synthesis. The use of catalysts and solvents is carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[16-(4-ETHOXY-4-OXOBUTANOYL)-1,4,10,13-TETRAOXA-7,16-DIAZACYCLOOCTADECAN-7-YL]-4-OXOBUTANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
ETHYL 4-[16-(4-ETHOXY-4-OXOBUTANOYL)-1,4,10,13-TETRAOXA-7,16-DIAZACYCLOOCTADECAN-7-YL]-4-OXOBUTANOATE has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or drug candidate.
Medicine: Explored for its therapeutic properties and potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of ETHYL 4-[16-(4-ETHOXY-4-OXOBUTANOYL)-1,4,10,13-TETRAOXA-7,16-DIAZACYCLOOCTADECAN-7-YL]-4-OXOBUTANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-((4-ETHOXY-4-OXOBUTANOYL)AMINO)BENZOATE
- ETHYL 4-(4-ETHOXY-4-OXOBUTANAMIDO)NICOTINATE
Uniqueness
ETHYL 4-[16-(4-ETHOXY-4-OXOBUTANOYL)-1,4,10,13-TETRAOXA-7,16-DIAZACYCLOOCTADECAN-7-YL]-4-OXOBUTANOATE is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H42N2O10 |
---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
ethyl 4-[16-(4-ethoxy-4-oxobutanoyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-4-oxobutanoate |
InChI |
InChI=1S/C24H42N2O10/c1-3-35-23(29)7-5-21(27)25-9-13-31-17-19-33-15-11-26(12-16-34-20-18-32-14-10-25)22(28)6-8-24(30)36-4-2/h3-20H2,1-2H3 |
InChI Key |
UGQDPLPLRALBII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCOCCOCCN(CCOCCOCC1)C(=O)CCC(=O)OCC |
Origin of Product |
United States |
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